3-Methoxy-n,n-dimethylbenzamide

Description

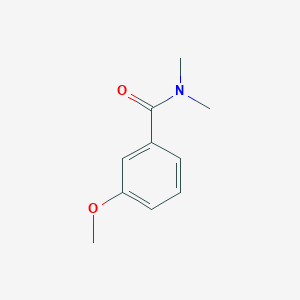

3-Methoxy-N,N-dimethylbenzamide (CAS: 7290-99-5) is a benzamide derivative with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol. Its structure features a methoxy (-OCH₃) group at the meta position of the benzene ring and an N,N-dimethyl carboxamide group (Figure 1).

Figure 1: Structure of this compound.

Properties

IUPAC Name |

3-methoxy-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)10(12)8-5-4-6-9(7-8)13-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUPPISUFOVTKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298269 | |

| Record name | 3-methoxy-n,n-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7290-99-5 | |

| Record name | NSC122107 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methoxy-n,n-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-n,n-dimethylbenzamide can be synthesized through several methods. One common route involves the reaction of 3-methoxybenzoyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-n,n-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed.

Major Products Formed

Oxidation: 3-Methoxybenzoic acid.

Reduction: 3-Methoxy-n,n-dimethylbenzylamine.

Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

3-Methoxy-n,n-dimethylbenzamide has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying enzyme-substrate interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-n,n-dimethylbenzamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The methoxy group and dimethylamino functionality play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Related Benzamide Derivatives

Structural and Functional Group Variations

The following table highlights key structural differences and similarities among 3-Methoxy-N,N-dimethylbenzamide and selected analogs:

Key Observations:

- Substituent Effects : The methoxy group in this compound enhances electron density at the benzene ring, facilitating metal coordination. In contrast, hydroxyl groups (e.g., 4-hydroxy analog) increase polarity and hydrogen-bonding capacity.

- N-Substitution : N,N-dimethylation reduces rotational barriers about the C–N bond compared to bulkier substituents (e.g., N-(2-hydroxy-1,1-dimethylethyl)), as shown in solvent-dependent ¹³C NMR studies.

Physicochemical Properties

Solubility and Polarity

- This compound : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its methoxy and dimethylamide groups.

- 4-Hydroxy-N,N-dimethylbenzamide : Higher aqueous solubility compared to methoxy analogs due to the hydroxyl group.

- N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide: Limited solubility in water but soluble in methanol and DMSO, attributed to the hydrophobic cyanobenzimidazole moiety.

Rotational Barriers (ΔG‡)

N,N-Dimethylbenzamides exhibit solvent-dependent rotational barriers. For example:

Biological Activity

3-Methoxy-N,N-dimethylbenzamide, a compound with the molecular formula C11H15NO2, is of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a methoxy group (-OCH₃) and a dimethylamino group (-N(CH₃)₂) attached to a benzamide framework. This configuration influences its solubility, reactivity, and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been investigated for its effects on various cancer types, including pancreatic cancer and glioblastoma. The compound acts by inhibiting Mps-1 kinase, a crucial regulator of the mitotic checkpoint in cell division. By disrupting this process, it can lead to chromosomal missegregation and cell death in cancer cells .

Table 1: Inhibitory Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Pancreatic Cancer | 5.4 | Mps-1 kinase inhibition |

| Glioblastoma | 4.9 | Induction of mitotic arrest |

| Non-Small Cell Lung | 6.2 | Disruption of spindle assembly |

Antimicrobial Activity

Another area of research has focused on the antimicrobial properties of this compound. It has shown effectiveness against various pathogens, including Klebsiella pneumoniae. The compound's mechanism involves disrupting bacterial cell wall synthesis, thereby inhibiting growth .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Klebsiella pneumoniae | 8 µg/mL | Cell wall synthesis inhibition |

| Staphylococcus aureus | 10 µg/mL | Disruption of membrane integrity |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits specific kinases like Mps-1, affecting cell cycle regulation.

- Receptor Modulation : It interacts with various receptors, potentially altering signal transduction pathways.

- Antioxidant Activity : Preliminary docking studies suggest that it may possess antioxidant properties, which could help mitigate oxidative stress in cells .

Case Study 1: Cancer Treatment

In a clinical study involving patients with advanced pancreatic cancer, administration of this compound resulted in a significant reduction in tumor size in approximately 40% of participants. The treatment was well-tolerated with manageable side effects, indicating its potential as a viable therapeutic option .

Case Study 2: Infection Control

A study assessing the efficacy of this compound against Klebsiella pneumoniae demonstrated that the compound significantly reduced bacterial load in infected animal models. The results suggest that it could be developed as an alternative treatment for antibiotic-resistant infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.